Pseudomonic Acid F
Übersicht
Beschreibung
Pseudomonic Acid F is a derivative of mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. This compound is known for its antibacterial properties and is used primarily in topical formulations to treat skin infections caused by gram-positive bacteria .
Wirkmechanismus
Target of Action
Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .
Mode of Action
The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .
Biochemical Pathways
The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .
Pharmacokinetics
Therefore, its bioavailability is largely confined to the site of application .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of this compound and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudomonic Acid F involves multiple steps, starting from mupirocinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudomonic Acid F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pseudomonic Acid F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Applied in topical formulations to treat skin infections caused by gram-positive bacteria.
Industry: Utilized in the production of antibacterial coatings and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mupirocin: The parent compound, used widely as an antibiotic.
Pseudomonic Acid A: Another derivative of mupirocin with similar antibacterial properties.
Isoleucyl-tRNA Synthetase Inhibitors: A class of compounds that share a similar mechanism of action.
Uniqueness
Pseudomonic Acid F is unique due to its specific modifications, which enhance its antibacterial properties and broaden its spectrum of activity. These modifications also improve its stability and efficacy in topical formulations .
Biologische Aktivität
Pseudomonic Acid F, commonly referred to as mupirocin, is an antibiotic produced by the bacterium Pseudomonas fluorescens. It has garnered significant attention due to its potent antibacterial properties, particularly against gram-positive bacteria. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential applications in clinical settings.
This compound primarily exerts its antibacterial effects by inhibiting protein synthesis. It specifically targets the isoleucyl-tRNA synthetase enzyme in bacteria, which is crucial for the incorporation of isoleucine into proteins. This inhibition leads to a cessation of protein synthesis, ultimately resulting in bacterial cell death .
The compound also shows a significant impact on RNA synthesis, with studies indicating that mupirocin can inhibit RNA synthesis in Staphylococcus aureus, a common pathogen associated with skin infections . Furthermore, it has been observed that mupirocin does not exhibit cross-resistance with other antibiotics, making it a valuable option for treating infections caused by resistant strains .
Antibacterial Efficacy
This compound demonstrates a broad spectrum of activity against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values are notably low for many clinically relevant pathogens:
Bacterial Strain | MIC (µg/ml) |
---|---|
Staphylococcus aureus | ≤ 0.5 |
Staphylococcus epidermidis | ≤ 0.5 |
Haemophilus influenzae | 0.25 - 2 |
Neisseria gonorrhoeae | 0.5 - 2 |
These values indicate that mupirocin is particularly effective against staphylococci and certain gram-negative bacteria, while being less effective against most gram-negative bacilli and anaerobes .
Clinical Applications
Due to its unique properties, this compound is primarily used topically for treating skin infections such as impetigo and infected wounds. Its high binding affinity to human serum proteins (approximately 95% bound) can reduce its bioavailability; however, this characteristic does not significantly diminish its effectiveness when applied topically .
Clinical studies have shown that mupirocin is highly effective in eradicating nasal carriage of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). This application has been pivotal in controlling outbreaks in healthcare settings .
Resistance and Safety Profile
The emergence of resistance to mupirocin is relatively rare compared to other antibiotics. In vitro studies have demonstrated that the selection of resistant variants occurs at a low frequency. This aspect makes mupirocin an attractive option for treating infections caused by resistant bacteria .
Moreover, mupirocin has been found to have a favorable safety profile when used topically, with minimal systemic absorption leading to fewer side effects compared to systemic antibiotics. However, local reactions such as burning or itching may occur at the application site .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with MRSA nasal colonization demonstrated that mupirocin ointment significantly reduced the rate of surgical site infections post-operatively compared to placebo .
- Case Study 2 : In a pediatric population with impetigo, treatment with mupirocin resulted in rapid resolution of lesions within 5 days of application, showcasing its efficacy in managing common skin infections .
Eigenschaften
IUPAC Name |
7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVFEJHUAUQOLX-XUUZYBQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167842-64-0 | |
Record name | DE(8-carboxyoctyl)6-carboxyhexylmupirocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.